molecular formula C9H6BrNO B1269170 3-(4-Bromophenyl)-3-oxopropanenitrile CAS No. 4592-94-3

3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No. B1269170
CAS RN: 4592-94-3
M. Wt: 224.05 g/mol
InChI Key: HSNWUXWZCSDJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09387254B2

Procedure details

A suspension of 4-bromobenzoylacetonitrile (500 mg) in ethanol (5 mL) and acetic acid (300 μL) was heated with sodium cyanoborohydride (280 mg) using an 80° C. hot plate for 2 hours. After cooling to ambient temperature, the mixture was diluted with water and concentrated to a syrup, which was diluted with ethyl acetate and washed with water, sat. NaHCO3, and brine. The extract was dried with mgSO4, filtered, and evaporated to provide 510 mg of a cloudy oil, which was filtered through silica gel using 1:1 ethyl acetate/hexane to provide the product (496 mg) as a thick oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([CH2:8][C:9]#[N:10])=[O:7])=[CH:4][CH:3]=1.C([BH3-])#N.[Na+]>C(O)C.C(O)(=O)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([OH:7])[CH2:8][C:9]#[N:10])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)CC#N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 μL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
using an 80° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a syrup, which
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water, sat. NaHCO3, and brine
CUSTOM
Type
CUSTOM
Details
The extract was dried with mgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide 510 mg of a cloudy oil, which
FILTRATION
Type
FILTRATION
Details
was filtered through silica gel using 1:1 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 496 mg
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.